molecular formula C18H16ClN3O2 B11273013 N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B11273013
M. Wt: 341.8 g/mol
InChI Key: KUZGPPLBRBERKD-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 3-Methyl Group: The methyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Acylation: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors and modulate their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Other quinoxaline derivatives with similar structures and biological activities.

    Benzyl Derivatives: Compounds with benzyl groups that exhibit similar chemical reactivity.

Uniqueness

N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers in various fields.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C18H16ClN3O2/c1-12-18(24)22(16-8-3-2-7-15(16)21-12)11-17(23)20-10-13-5-4-6-14(19)9-13/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

KUZGPPLBRBERKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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